molecular formula C34H68N2O3 B15181925 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate CAS No. 96507-74-3

3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate

Katalognummer: B15181925
CAS-Nummer: 96507-74-3
Molekulargewicht: 552.9 g/mol
InChI-Schlüssel: OYOPDZOHRMVDMG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound features a unique structure that includes a cyclohexyl ring, an aminomethyl group, and a long alkyl chain, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the aminomethyl group: This step involves the reaction of the cyclohexyl ring with aminomethylating agents under suitable conditions.

    Attachment of the hydroxypropyl group: This can be done through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the hydroxypropyl group with 2-methyl-2-nonylundecanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow chemistry and continuous processing can be employed to scale up the production while maintaining consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-((3-(Aminomethyl)-3,5,5-trimethylcyclohexyl)amino)-2-hydroxypropyl 2-methyl-2-nonylundecanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

96507-74-3

Molekularformel

C34H68N2O3

Molekulargewicht

552.9 g/mol

IUPAC-Name

[3-[[3-(aminomethyl)-3,5,5-trimethylcyclohexyl]amino]-2-hydroxypropyl] 2-methyl-2-nonylundecanoate

InChI

InChI=1S/C34H68N2O3/c1-7-9-11-13-15-17-19-21-34(6,22-20-18-16-14-12-10-8-2)31(38)39-26-30(37)25-36-29-23-32(3,4)27-33(5,24-29)28-35/h29-30,36-37H,7-28,35H2,1-6H3

InChI-Schlüssel

OYOPDZOHRMVDMG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(C)(CCCCCCCCC)C(=O)OCC(CNC1CC(CC(C1)(C)CN)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.